Methyl 2-amino-5-cyclohexylpentanoate
Description
Methyl 2-amino-5-cyclohexylpentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with an amino group at the second carbon and a cyclohexyl moiety at the fifth position. The cyclohexyl group may enhance lipophilicity, influencing solubility and bioavailability, while the amino and ester functionalities could enable further chemical modifications.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 2-amino-5-cyclohexylpentanoate |
InChI |
InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h10-11H,2-9,13H2,1H3 |
InChI Key |
AQKXEVJKVNMURO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCC1CCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-cyclohexylpentanoate typically involves the reaction of 2-amino-5-cyclohexylpentanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-amino-5-cyclohexylpentanoic acid+methanol→Methyl 2-amino-5-cyclohexylpentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-cyclohexylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-5-cyclohexylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-cyclohexylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Differences
(a) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid ()
- Formula: C₁₀H₁₉NO₅
- Key Features: Contains a carboxylic acid (-COOH) instead of a methyl ester (-COOCH₃). Features a hydroxy (-OH) group at the fifth carbon, contrasting with the cyclohexyl substituent in the target compound. Includes a tert-butyloxycarbonyl (Boc) carbamate group (-NHCOO-tBu) at the second carbon, whereas the target compound has a free amino (-NH₂) group.
- Implications :
(b) Metconazole Intermediate ()
- Key Features: Cyclopentanone core with substituents like (4-chlorophenyl)methyl and methyl groups. Synthesized via alkylation and hydrolysis of ester precursors (e.g., methyl or ethyl esters).
- Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
